molecular formula C32H36N4O3S B2635734 N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-08-5

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B2635734
CAS No.: 689760-08-5
M. Wt: 556.73
InChI Key: NTXSJERQRLLVSZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H36N4O3S and its molecular weight is 556.73. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

Compounds with similar structural features, including various quinazolinone derivatives, have been explored for their anticonvulsant and antimicrobial activities. These studies suggest that modifications to the quinazolinone structure could result in compounds with significant biological activity, potentially including the compound . The anticonvulsant activity was observed in synthesized hybrid molecules that incorporate chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). Additionally, thioxoquinazolinone derivatives have been synthesized and studied for their antimicrobial and anticonvulsant activities, indicating that structural modifications can enhance these properties (Rajasekaran et al., 2013).

Cytotoxic Activity Against Cancer Cell Lines

Research into quinazolinone derivatives also includes the evaluation of cytotoxic activities against various cancer cell lines. These studies are essential for discovering new anticancer agents. For instance, certain N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds have shown moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, highlighting the potential of these structures in cancer research (Nguyen et al., 2019).

Spectroscopic Analysis and Molecular Docking Studies

The spectroscopic analysis and molecular docking studies of similar compounds, such as ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide valuable insights into their molecular structures and potential biological targets. These studies can reveal how such compounds interact with biological molecules, offering clues to their mechanisms of action and potential therapeutic applications (El-Azab et al., 2016).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3S/c1-3-23-10-12-25(13-11-23)33-30(37)29(4-2)40-32-34-28-15-14-26(35-18-20-39-21-19-35)22-27(28)31(38)36(32)17-16-24-8-6-5-7-9-24/h5-15,22,29H,3-4,16-21H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSJERQRLLVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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